Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate
Overview
Description
Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur and a nitrogen atom. This particular compound is characterized by its unique structure, which includes a methyl ester group and a 2-methylpropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-methylpropylamine with a thiazolidine-4-carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate.
2-Methylpropylamine: A common substituent in similar thiazolidine derivatives.
Methyl thiazolidine-4-carboxylate: Lacks the 2-methylpropyl group but shares the core thiazolidine structure.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Biological Activity
Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₅NO₂S
- Molecular Weight : 203.302 g/mol
- Structure : The compound features a five-membered ring containing sulfur and nitrogen, with a methyl ester group and a branched alkyl substituent (2-methylpropyl) that influences its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Enzyme Modulation : The thiazolidine ring structure allows it to mimic natural substrates or inhibitors, facilitating interactions with enzymes and receptors involved in metabolic and inflammatory pathways. This could lead to modulation of enzyme activity, impacting biochemical pathways critical for various physiological functions.
- Antioxidant Activity : Thiazolidine derivatives have been studied for their antioxidant properties. In vitro assays have shown that modifications at specific positions can enhance their ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
The mechanism by which this compound exerts its biological effects is primarily based on its structural characteristics. The compound's ability to interact with specific enzymes or receptors is crucial:
- Enzyme Interaction : The thiazolidine structure may allow the compound to bind to active sites on enzymes, altering their activity and influencing metabolic pathways.
- Stability and Bioavailability : The presence of the methyl ester enhances the compound's stability and lipophilicity, which may improve its absorption and interaction with lipid membranes.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl thiazolidine-4-carboxylate | C₅H₉NO₂S | Simpler structure without branched alkyl group |
Methyl 2-tert-butyl-1,3-thiazolidine-4-carboxylate | C₈H₁₅NO₂S | Contains a tert-butyl group instead |
2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylic acid | C₈H₁₅NO₂S | Lacks methyl ester functionality |
This table highlights the unique structural features of this compound compared to other thiazolidines, which may contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have explored the biological potential of thiazolidine derivatives:
- A study focused on the synthesis and biological evaluation of various thiazolidine derivatives indicated that modifications at specific positions could enhance antioxidant activity significantly. For instance, compounds with hydroxyl groups showed improved radical scavenging effects compared to those without .
- Another investigation into the enzyme inhibitory potential of thiazolidines revealed that certain derivatives exhibited significant tyrosinase inhibition, suggesting applications in skin whitening agents or treatments for hyperpigmentation .
Properties
IUPAC Name |
methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-6(2)4-8-10-7(5-13-8)9(11)12-3/h6-8,10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQFBRDNUJFFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC(CS1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600057 | |
Record name | Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99380-82-2 | |
Record name | Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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